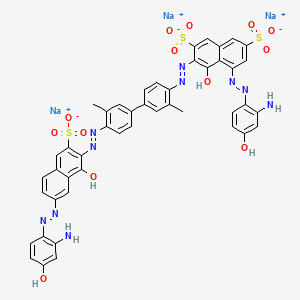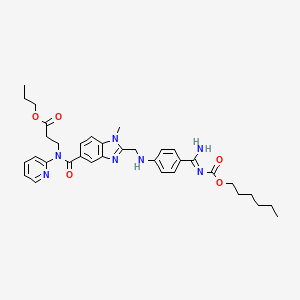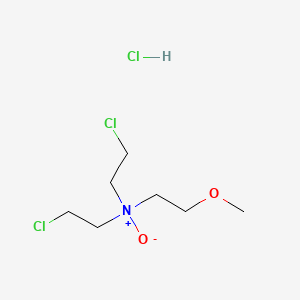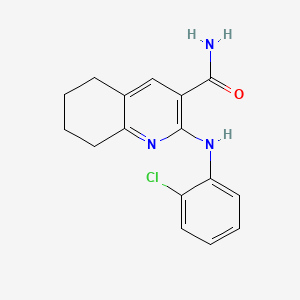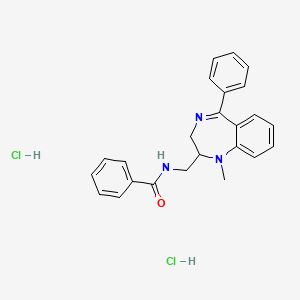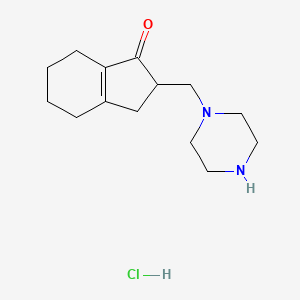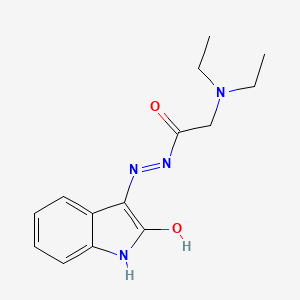![molecular formula C13H20ClN3O3 B12763065 diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride CAS No. 61733-96-8](/img/structure/B12763065.png)
diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride is a complex organic compound with a unique structure that includes a nitrophenyl group, an azanium ion, and a chloride ion
Vorbereitungsmethoden
The synthesis of diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate then reacts with ethylene oxide to form the final product. The reaction conditions usually require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Analyse Chemischer Reaktionen
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride involves its interaction with cellular components. The nitrophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The azanium ion can also interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride can be compared with similar compounds such as:
2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride: This compound has a similar structure but differs in the ester linkage instead of the azanium ion.
Diethyl (4-methoxy-2-nitrophenyl)malonate: This compound has a methoxy group instead of the nitrophenyl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
61733-96-8 |
|---|---|
Molekularformel |
C13H20ClN3O3 |
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)9-10-19-14-11-12-5-7-13(8-6-12)16(17)18;/h5-8,11H,3-4,9-10H2,1-2H3;1H/b14-11+; |
InChI-Schlüssel |
KCADAJMJQFPPBW-JHGYPSGKSA-N |
Isomerische SMILES |
CC[NH+](CC)CCO/N=C/C1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCON=CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

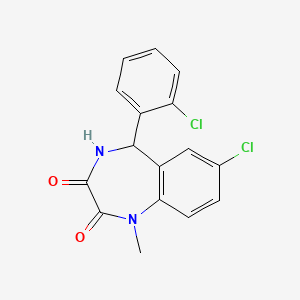
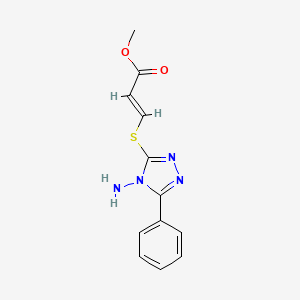
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
